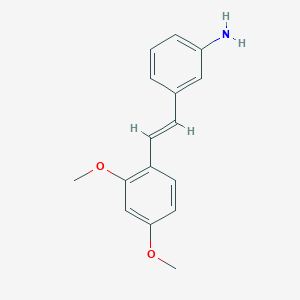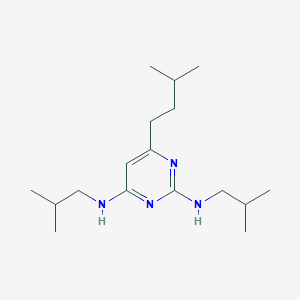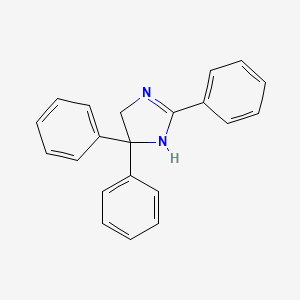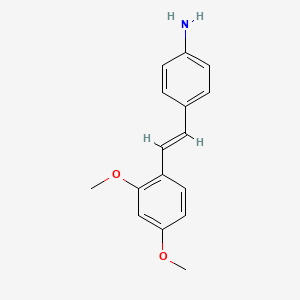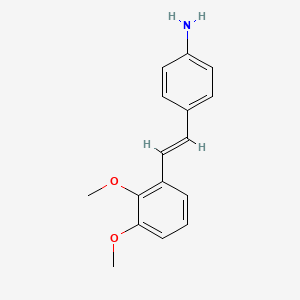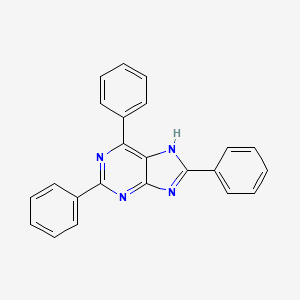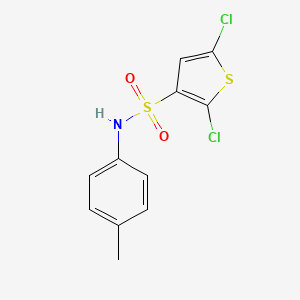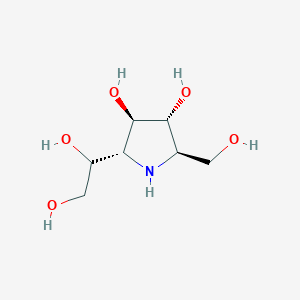
2,6-Diphenyl-8-ethyl-1-deazapurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenyl-8-ethyl-1-deazapurine is a synthetic organic compound belonging to the class of deazapurines. Deazapurines are analogs of purines where one or more nitrogen atoms in the purine ring are replaced by carbon atoms. This compound is characterized by the presence of two phenyl groups at positions 2 and 6, and an ethyl group at position 8 on the deazapurine ring.
Méthodes De Préparation
The synthesis of 2,6-diphenyl-8-ethyl-1-deazapurine involves several steps. One common method includes the following steps :
Starting Material: The synthesis begins with commercially available 6-chloro-1-deazapurine.
Substitution Reaction: The 6-chloro-1-deazapurine undergoes a substitution reaction with phenylboronic acid in the presence of a palladium catalyst to introduce the phenyl groups at positions 2 and 6.
Alkylation: The resulting compound is then alkylated using ethyl iodide to introduce the ethyl group at position 8.
Purification: The final product is purified using column chromatography to obtain this compound in high yield.
Analyse Des Réactions Chimiques
2,6-Diphenyl-8-ethyl-1-deazapurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,6-Diphenyl-8-ethyl-1-deazapurine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,6-diphenyl-8-ethyl-1-deazapurine involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its biological effects . The specific pathways involved depend on the receptor subtype and the cellular context.
Comparaison Avec Des Composés Similaires
2,6-Diphenyl-8-ethyl-1-deazapurine can be compared with other similar compounds, such as:
2,6-Diphenyl-8-methyl-1-deazapurine: This compound has a methyl group instead of an ethyl group at position 8 and exhibits different chemical and biological properties.
2,6-Diphenyl-8-propyl-1-deazapurine:
2,6-Diphenyl-8-isopropyl-1-deazapurine: The isopropyl group at position 8 imparts unique characteristics to this compound, making it distinct from this compound.
Propriétés
Formule moléculaire |
C20H17N3 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-ethyl-5,7-diphenyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C20H17N3/c1-2-18-22-19-16(14-9-5-3-6-10-14)13-17(21-20(19)23-18)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,21,22,23) |
Clé InChI |
PMDYRFYZMJGDQY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(N1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,11-tetrahydro-1H-benzo[a]carbazole](/img/structure/B10841281.png)

